1-Benzoyl-4-(difluoromethyl)piperidine
Description
Significance of the Benzoylpiperidine Core in Heterocyclic Chemistry
The benzoylpiperidine moiety, chemically defined as a phenyl(piperidin-4-yl)methanone (B1296144) fragment, is recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.comresearchgate.net This designation is reserved for molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them a fertile ground for the development of novel therapeutic agents. nih.govresearchgate.net The versatility of the benzoylpiperidine core is evident in its presence within a wide array of bioactive small molecules, including anticancer, antipsychotic, anti-thrombotic, and neuroprotective agents. nih.govmdpi.comnih.gov
From a chemical standpoint, the piperidine (B6355638) ring is a six-membered nitrogen-containing heterocycle that provides a robust, three-dimensional structure. nih.gov This non-planar geometry is crucial for establishing specific spatial orientations required for effective interaction with biological macromolecules. The attachment of a benzoyl group to the piperidine nitrogen introduces a rigid, aromatic ketone feature. This combination of a flexible saturated heterocycle and a rigid aromatic system allows for a multitude of chemical modifications at both the piperidine and the phenyl rings, enabling chemists to fine-tune the molecule's steric and electronic properties. researchgate.netnih.gov Furthermore, the benzoylpiperidine framework is noted for its metabolic stability, a key attribute in the design of viable drug candidates. nih.govmdpi.comresearchgate.net It is also considered a potential bioisostere of the piperazine (B1678402) ring, a common fragment in many pharmaceuticals. nih.govmdpi.com
The Role of Fluorine and Difluoromethylation in Modulating Chemical and Biological Properties
The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. rsc.orgresearchgate.net The unique characteristics of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein. alfa-chemistry.com
Specifically, the difluoromethyl group (-CF2H) has garnered significant attention as a strategic component in drug design. alfa-chemistry.comresearchgate.net This group serves as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. alfa-chemistry.com The highly polarized C-H bond in the -CF2H moiety allows it to act as a hydrogen bond donor, which can lead to enhanced binding interactions with biological targets. alfa-chemistry.com
Moreover, difluoromethylation can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. alfa-chemistry.com The incorporation of the -CF2H group also increases lipophilicity, which can improve a compound's ability to cross cellular membranes. alfa-chemistry.com The strategic use of difluoromethylation allows for the fine-tuning of a molecule's electronic properties, pKa, and dipole moment, all of which are critical for optimizing its pharmacological profile. alfa-chemistry.com The development of advanced synthetic methods, including electrophilic, nucleophilic, and radical-based transformations, has made the incorporation of the difluoromethyl group more accessible for a wide range of molecular scaffolds. alfa-chemistry.comrsc.org
Overview of 1-Benzoyl-4-(difluoromethyl)piperidine (B6200780) as a Research Subject
The compound this compound represents a logical convergence of the two aforementioned principles: the use of a privileged benzoylpiperidine scaffold and the strategic application of difluoromethylation. This molecule is of significant interest to the research community precisely because it combines a proven heterocyclic core with a functional group known to enhance drug-like properties.
While extensive published research dedicated solely to this compound is not widespread, its structure suggests its potential as an intermediate or a candidate molecule in various research and development programs. The study of this compound and its analogs could provide valuable insights into structure-activity relationships (SAR) where the interplay between the benzoylpiperidine framework and the difluoromethyl group is critical for biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅F₂NO |
| Molecular Weight | 239.26 g/mol |
| CAS Number | 1392323-51-1 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Data sourced from commercial suppliers of research chemicals. These properties are typically determined by methods such as NMR, LC-MS, and elemental analysis, but specific testing data for this compound is not publicly detailed in the cited research literature.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15F2NO |
|---|---|
Molecular Weight |
239.26 g/mol |
IUPAC Name |
[4-(difluoromethyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C13H15F2NO/c14-12(15)10-6-8-16(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChI Key |
ARRGZURLFFDYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1 Benzoyl 4 Difluoromethyl Piperidine and Analogues
General Synthetic Routes to Benzoylpiperidine Systems
The benzoylpiperidine framework is a privileged structure found in numerous bioactive molecules. researchgate.net Its synthesis is generally straightforward, utilizing cost-effective and safe reagents. nih.gov The primary approaches involve either building the benzoyl group onto a pre-existing piperidine (B6355638) ring or constructing the piperidine ring with the benzoyl precursor already in place.
Acylation Reactions on Piperidine Nitrogen
A common and direct method for synthesizing N-benzoylpiperidines is the acylation of the piperidine nitrogen. This nucleophilic substitution reaction is typically performed by treating piperidine or a substituted piperidine derivative with benzoyl chloride. orgsyn.org The reaction is often carried out in the presence of a base, such as an alkali hydroxide (B78521) (e.g., sodium hydroxide) or a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid byproduct. nih.govorgsyn.org
For instance, the free amino group of a 4-substituted piperidine can be protected with benzoyl chloride in a solvent like anhydrous dichloromethane (B109758) with triethylamine (B128534) as the base. nih.gov This method is fundamental for late-stage functionalization where the piperidine core is already assembled.
Table 1: Representative Conditions for N-Benzoylation of Piperidine
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Reference |
| Piperidine | Benzoyl Chloride | Sodium Hydroxide | Water | 35-40°C | orgsyn.org |
| Ethyl Isonipecotate | Benzoyl Chloride | Triethylamine | Dichloromethane | Room Temp | nih.gov |
Formation of the Benzoyl Moiety
When the desired substitution is at other positions of the piperidine ring, such as the 4-position for the target compound, the benzoyl group is typically introduced through carbon-carbon bond-forming reactions.
Two notable strategies include:
Friedel-Crafts Acylation: This approach involves reacting a suitable piperidine precursor with a benzene (B151609) derivative. For example, N-protected isonipecotic acid can be converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride. nih.gov This activated intermediate then undergoes a Friedel-Crafts acylation with an aromatic system like bromobenzene (B47551) in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) to form the 4-benzoylpiperidine structure. nih.gov
Weinreb-Nahm Ketone Synthesis: This method offers a milder alternative to Friedel-Crafts reactions. It utilizes a Weinreb amide derivative of piperidine, such as 1-tBu-N-methoxy-N-methylpiperidine-4-carboxamide. This precursor reacts with an organometallic reagent like a Grignard reagent (ArMgBr) or an organolithium reagent (ArLi) to yield the desired ketone, in this case, the 4-benzoylpiperidine derivative. nih.gov
Ring Closure and Cyclization Approaches
The piperidine ring itself can be synthesized through various cyclization strategies. These methods are essential when constructing the heterocyclic core from acyclic precursors. Key approaches include:
Intramolecular Cyclization: Many methods rely on the intramolecular ring closure of a linear precursor containing a nitrogen atom and a suitable electrophilic center. This can be achieved through reactions like reductive amination of dicarbonyl compounds, aza-Michael reactions, and metal-catalyzed cyclizations. nih.govnih.gov
Dieckmann Condensation: This intramolecular condensation of a diester is a classic method for forming cyclic ketones. For piperidine synthesis, the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by Dieckmann condensation, hydrolysis, and decarboxylation, is a common route to 4-piperidones, which are versatile intermediates for 4-substituted piperidines. dtic.mil
Ring-Closing Metathesis (RCM): A powerful modern technique for ring formation, RCM uses specific catalysts (e.g., Grubbs catalyst) to cyclize a diene-containing amine precursor. acs.org This method was successfully employed in the asymmetric synthesis of trans-4-substituted 3-amino-piperidines, demonstrating its utility in creating complex piperidine structures. acs.org
Introduction and Functionalization of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or amide groups. nih.govresearchgate.net Its introduction into a molecule like 1-benzoylpiperidine (B189436) can be achieved through direct difluoromethylation or by converting an existing functional group.
Strategies for Direct Difluoromethylation
Direct C-H difluoromethylation involves replacing a hydrogen atom on the piperidine ring with a CF₂H group. This is an efficient strategy that avoids the need for pre-functionalized substrates. nih.gov Radical-based methods are particularly prominent.
Minisci-Type Radical Reactions: These reactions are well-suited for the difluoromethylation of heteroaromatics and can be applied to related systems. nih.govrsc.org A common reagent for generating the difluoromethyl radical (•CF₂H) is zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂, often referred to as the Baran reagent. nih.govnih.gov This reagent, in combination with an oxidant like tert-butyl hydroperoxide, can effectively install the CF₂H group onto electron-deficient systems. nih.gov The regioselectivity of such radical additions can be influenced by the electronic properties of the substrate. nih.govnih.gov
Table 2: Reagents for Direct Difluoromethylation
| Reagent | Method Type | Typical Substrates | Reference |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical (Minisci-type) | Nitrogen-containing heteroarenes, enones, thiols | nih.gov |
| Difluoromethyltriphenylphosphonium bromide | Photoredox Catalysis | Enamides | researchgate.net |
| CF₂HSO₂NHNHBoc | Electrochemical | Acrylamides | researchgate.net |
Post-Synthetic Modifications to Introduce Difluoromethyl Moieties
An alternative to direct C-H functionalization is the conversion of a pre-existing functional group at the 4-position of the benzoylpiperidine ring into a difluoromethyl group.
From Carbonyl Compounds: A 4-formyl or 4-keto group on the piperidine ring can be a precursor to the difluoromethyl group. Deoxyfluorination reagents like (diethylamino)sulfur trifluoride (DAST) can convert aldehydes into difluoromethyl groups, although this method may have limitations in scope and scalability. nih.govcas.cn
From Halogenated Precursors: A related strategy involves the radical debromination of a heteroarene-CF₂Br precursor to generate the desired heteroarene-CF₂H compound. nih.gov This two-step approach requires the initial installation of a bromodifluoromethyl group.
Cross-Coupling Reactions: Copper-catalyzed cross-coupling and decarboxylation sequences have also been developed to access difluoromethylated compounds, providing another pathway from a pre-functionalized substrate. nih.gov
Stereoselective Synthesis and Chiral Resolution of Derivatives
Achieving stereochemical control is crucial, as different enantiomers of a chiral compound can exhibit vastly different biological activities. The synthesis of enantiomerically pure 4-substituted piperidine derivatives can be approached through two main strategies: direct stereoselective synthesis or the resolution of a racemic mixture.
Stereoselective Synthesis:
Asymmetric synthesis aims to create a specific stereoisomer directly. This can be accomplished by using chiral starting materials, chiral auxiliaries, or chiral catalysts. rsc.org
Hydrogenation of Pyridine (B92270) Precursors: A common and effective method for creating the piperidine ring is the hydrogenation of a corresponding substituted pyridine. nih.gov The use of specific catalysts can influence the stereochemical outcome, often leading to a diastereoselective synthesis. For example, catalytic hydrogenation of disubstituted pyridines frequently yields cis-configured piperidines with high selectivity. nih.govwhiterose.ac.uk An iridium(III)-catalyzed cascade reaction using water as a solvent has been shown to enable the highly enantioselective synthesis of C4-substituted piperidines. nih.gov
Intramolecular Cyclization: Stereocontrolled construction of the piperidine ring can be achieved via intramolecular cyclization reactions, such as the aza-Wittig reaction, starting from readily available chiral building blocks. rsc.org
Chemo-enzymatic Methods: A hybrid approach combining chemical synthesis and biocatalysis offers a powerful route to stereo-enriched piperidines. One such method involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into precisely configured 3,4-substituted piperidines. nih.gov
Asymmetric Annulation: Chiral phosphine (B1218219) catalysts can be employed in the [4 + 2] annulation of imines with allenes to furnish an array of functionalized piperidine derivatives with very good stereoselectivity. nih.gov
Chiral Resolution:
When a synthetic route produces a racemic mixture (an equal mix of both enantiomers), a resolution step is required to separate them.
Kinetic Resolution: This technique involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer in the racemic mixture. Catalytic kinetic resolution of disubstituted piperidines has been achieved using chiral hydroxamic acids, allowing for the separation of enantioenriched amines with high selectivity factors. nih.gov Another approach uses a chiral base system, such as n-BuLi and the chiral ligand sparteine, to selectively deprotonate and resolve 2-aryl-4-methylenepiperidines. whiterose.ac.uk
Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic piperidine, which is basic, with a single enantiomer of a chiral acid (a resolving agent) like tartaric acid or camphorsulfonic acid. wikipedia.orggoogle.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. wikipedia.org Once separated, the pure enantiomer of the piperidine can be recovered by removing the resolving agent. google.com
Chiral Chromatography: Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers. wikipedia.org The racemic mixture is passed through a stationary phase that is itself chiral. The different interactions between each enantiomer and the chiral stationary phase cause them to travel through the column at different rates, allowing for their separation.
| Method | Principle | Key Features | Typical Reagents/Systems |
|---|---|---|---|
| Asymmetric Hydrogenation | Direct formation of a specific stereoisomer from a prochiral precursor. | High atom economy; can provide high diastereo- and enantioselectivity. | Chiral Iridium or Rhodium catalysts; Boron ions with hydrosilanes. nih.gov |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent. | Maximum theoretical yield for one enantiomer is 50%; unreacted starting material is recovered enriched in the other enantiomer. | Chiral hydroxamic acids; n-BuLi/(-)-sparteine. nih.govwhiterose.ac.uk |
| Diastereomeric Salt Crystallization | Separation of diastereomeric salts based on differential solubility. | Scalable and well-established; success is difficult to predict and can be laborious. wikipedia.org | Chiral acids like (+)-tartaric acid or (S)-(+)-camphorsulfonic acid. google.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Highly effective for both analytical and preparative scales; can be costly for large-scale production. | Columns with chiral stationary phases (e.g., cellulose-based). |
Green Chemistry Approaches in Synthetic Pathways
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of benzoylpiperidine analogues is critical for developing sustainable manufacturing processes.
Use of Bio-renewable Feedstocks: A significant advancement in green synthesis is the use of biomass as a starting material instead of petroleum-based feedstocks. nih.gov For instance, a novel catalytic system using a Ru1CoNP/HAP surface single-atom alloy catalyst enables the transformation of furfural (B47365), a bio-based platform chemical, into piperidine. nih.gov Another green route involves the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan (B21128) to produce 2-aminomethylpiperidine. rsc.org These approaches provide a sustainable pathway to the core piperidine ring.
Catalytic Processes: The use of catalysts is a cornerstone of green chemistry as they are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate significant waste. Catalytic hydrogenation of pyridines to piperidines is a prime example of a green, atom-economical reaction. nih.govnih.gov
Safer Solvents and Reaction Conditions: The choice of solvent is a major contributor to the environmental impact of a synthetic process. The development of reactions that can be performed in water is a key goal. For example, an iridium(III)-catalyzed synthesis of C4-substituted piperidines proceeds effectively in water, which also helps prevent racemization of the chiral products. nih.gov
Alternative Reagents: Research into replacing hazardous reagents is ongoing. For example, in the context of solid-phase synthesis, which is often used to create compound libraries, efforts have been made to find viable alternatives to piperidine for the Fmoc deprotection step in peptide synthesis, highlighting a broader trend towards safer chemical choices. rsc.org
| Green Chemistry Principle | Application in Piperidine Synthesis | Benefit | Reference Example |
|---|---|---|---|
| Renewable Feedstocks | Synthesis of the piperidine ring from biomass-derived furfural. | Reduces reliance on fossil fuels; sustainable sourcing. | One-pot amination of furfural using a Ru1CoNP/HAP catalyst. nih.gov |
| Catalysis | Catalytic hydrogenation of pyridines to form the piperidine ring. | High atom economy, reduced waste, potential for catalyst recycling. | Diastereoselective reduction of substituted pyridines using boron ions and hydrosilanes. nih.gov |
| Safer Solvents | Using water as the reaction medium for stereoselective synthesis. | Eliminates volatile organic compounds (VOCs); non-toxic and non-flammable. | Iridium(III)-catalyzed cascade reaction in water. nih.gov |
| Hazardous Reagent Replacement | Developing alternatives to hazardous bases or reagents in multi-step syntheses. | Improved process safety and reduced environmental impact. | Use of 3-(diethylamino)propylamine (B94944) (DEAPA) as an alternative to piperidine for Fmoc removal. rsc.org |
Parallel Synthesis and Library Generation of Difluoromethylated Benzoylpiperidines
Combinatorial chemistry and parallel synthesis are powerful tools in drug discovery for rapidly generating large numbers of structurally related compounds, known as libraries. wikipedia.orgnih.gov This approach allows for efficient exploration of structure-activity relationships (SAR).
The 1-benzoyl-4-(difluoromethyl)piperidine (B6200780) scaffold is well-suited for library generation. A common strategy is to use a central core and attach various "building blocks" to introduce diversity. nih.gov
Solid-Phase Synthesis: A frequently used technique is Solid-Phase Organic Synthesis (SPOS), where one of the starting materials is anchored to a solid support (like a resin bead). nih.gov For this target class, either the 4-(difluoromethyl)piperidine (B1463297) core could be attached to the resin, followed by reaction with a diverse set of benzoyl chlorides, or a benzoylpiperidine scaffold could be resin-bound and further functionalized. This method simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. wikipedia.org
Diversity-Oriented Synthesis: The goal is to create a library that explores a wide range of chemical space. For a library of difluoromethylated benzoylpiperidines, diversity can be introduced at multiple points:
Benzoyl Moiety: By using a variety of substituted benzoic acids or benzoyl chlorides, the electronic and steric properties of the aromatic ring can be systematically varied. Common diversification reactions include amidation, esterification, and Suzuki cross-coupling to introduce different building blocks. nih.gov
Piperidine Ring: While the 4-position is fixed with the difluoromethyl group, additional substituents could potentially be introduced at other positions on the piperidine ring in more complex library designs.
The "split-mix" or "split-and-pool" synthesis method allows for the creation of very large "one-bead one-compound" libraries. wikipedia.orgnih.gov In a simplified parallel synthesis, reactions are carried out in separate reaction vessels, often in a microtiter plate format, allowing for the creation of an array of discrete, known compounds. stanford.edu
Below is a hypothetical example of a library design based on the this compound scaffold, where diversity is introduced by varying the substituent (R) on the benzoyl ring.
| Compound ID | Scaffold | R Group | Position of R |
|---|---|---|---|
| L1-H | 4-(Difluoromethyl)piperidine | -H | - |
| L1-p-Cl | -Cl | para (4') | |
| L1-m-OCH3 | -OCH3 | meta (3') | |
| L1-o-NO2 | -NO2 | ortho (2') | |
| L1-p-CF3 | -CF3 | para (4') |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Difluoromethylated Benzoylpiperidine Derivatives
Impact of Difluoromethyl Group Position and Substitution on Molecular Interactions
The difluoromethyl group serves as a unique substituent that can significantly alter a molecule's properties. researchgate.netnih.gov It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amide groups. Its introduction can enhance membrane permeability, improve metabolic stability, and modulate the pKa of nearby functional groups. mdpi.comcambridgemedchemconsulting.com
When placed at the 4-position of the piperidine (B6355638) ring in a 1-benzoyl-4-(difluoromethyl)piperidine (B6200780) core, the CHF2 group's influence extends to several key molecular features:
Lipophilicity and Solubility: The CHF2 group generally increases lipophilicity, which can affect how the molecule interacts with hydrophobic pockets in target proteins and influences its pharmacokinetic profile, including absorption and distribution. mdpi.com
Conformational Effects: The steric bulk of the difluoromethyl group can influence the conformational preference of the piperidine ring (e.g., the chair conformation) and the orientation of the benzoyl group, which can be critical for proper alignment within a receptor's binding site.
Piperidine Nitrogen Basicity: The electron-withdrawing nature of the two fluorine atoms can decrease the basicity (pKa) of the piperidine nitrogen. This modulation is crucial as the protonation state of this nitrogen often plays a role in forming key ionic interactions with acidic residues in biological targets. cambridgemedchemconsulting.com
The precise positioning of the difluoromethyl group is critical. While the parent compound specifies substitution at the 4-position, hypothetical placement at other positions, such as the 2- or 3-position, would introduce a chiral center, leading to stereoisomers with potentially different pharmacological activities and metabolic fates. researchgate.net Direct C-H difluoromethylation methods for heterocyclic rings like pyridine (B92270) have shown that regioselectivity can be controlled, highlighting the synthetic feasibility of accessing different positional isomers. researchgate.net
Influence of Benzoyl Ring Substituents on Biological Activity Profiles
Substituents on the benzoyl ring of benzoylpiperidine derivatives play a pivotal role in determining their biological activity and selectivity. The electronic and steric properties of these substituents dictate the molecule's interaction with the target protein.
Research on various benzoylpiperidine-based agents has revealed distinct SAR trends:
Halogen Substituents: A fluorine atom, particularly at the para-position of the benzoyl ring, is a common feature in potent ligands. For instance, the p-fluorobenzoyl moiety is found in several potent 5-HT2A receptor antagonists. nih.gov Molecular docking studies have suggested that this group can establish crucial hydrogen bonds with residues like serine in the receptor binding pocket. nih.gov
Alkyl and Alkoxy Groups: The size and lipophilicity of substituents are critical. In a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, replacing a chlorine atom with an isopropyl group at the para-position of the benzoyl moiety improved activity. nih.gov This was attributed to a better fit and increased hydrophobic interactions within a wide lipophilic channel of the enzyme. nih.gov Conversely, for serotonin (B10506) transporter (SERT) ligands, adding a benzyl (B1604629) group to the piperidine ring was found to hinder cation-π interactions, thereby decreasing affinity. mdpi.com
Hydroxyl and Methoxy Groups: The placement of hydrogen-bonding groups can drastically alter activity. In the development of MAGL inhibitors, moving a hydroxyl group to the meta-position of a related phenylamidic ring (while keeping the benzoylpiperidine core) led to a potent compound that formed a crucial hydrogen bond with key enzyme residues. nih.gov Replacing this with a para-methoxy group was less effective. nih.gov
The following interactive table summarizes the observed effects of various substituents on the benzoyl ring on the biological activity of benzoylpiperidine derivatives.
| Substituent | Position | Target | Effect on Activity | Reference |
| Fluoro | para | 5-HT2A Receptor | Increased affinity | nih.gov |
| Isopropyl | para | MAGL | Increased inhibition | nih.gov |
| Chloro | para | Tyrosinase | Moderate inhibition | nih.gov |
| Methoxy | para | Tyrosinase | Moderate inhibition | nih.gov |
| Halogens (Cl, Br) | 3-position | AChE / SERT | Did not enhance activity | mdpi.com |
Modifications on the Piperidine Ring and Their Stereochemical Implications
The piperidine ring is more than a simple linker; its structure, conformation, and substitution pattern are integral to biological activity. researchgate.net Modifications on the piperidine ring of benzoylpiperidine derivatives can have profound stereochemical and pharmacological consequences.
Introduction of Chirality: Substituting the piperidine ring at positions other than C4 (or with a substituent different from the existing one at C4) introduces stereocenters. The resulting enantiomers or diastereomers can exhibit significantly different binding affinities, efficacies, and metabolic profiles. researchgate.net For example, diastereoselective synthesis methods are often employed to control the stereochemistry of substituted piperidines, ensuring the production of the more active isomer. nih.gov However, in some cases, such as certain 5-HT2A antagonists, the difference in affinity between (R) and (S) enantiomers has been found to be negligible. nih.gov
Ring Conformation: The substituents on the piperidine ring influence its preferred conformation (e.g., equatorial vs. axial orientation of substituents in a chair form). This conformation dictates the spatial relationship between the benzoyl group and the substituent at the 4-position (like the difluoromethyl group), which is critical for optimal interaction with the target protein. Quantum chemistry calculations have shown that the piperidine ring has a major influence on the steric and electronic properties of the entire molecule. researchgate.net
Bioisosteric Replacement Strategies Involving the Benzoylpiperidine Fragment
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.comresearchgate.net The benzoylpiperidine fragment is frequently involved in such strategies.
Benzoylpiperidine as a Piperazine (B1678402) Bioisostere: The entire benzoylpiperidine moiety is often considered a potential bioisostere of the piperazine ring. nih.govresearchgate.net In this replacement, the carbonyl group of the benzoyl moiety is positioned to mimic the hydrogen bond accepting capability of the second nitrogen atom in piperazine. nih.gov This strategy can be used to fine-tune a compound's pharmacokinetic properties, such as reducing excessive basicity that might be associated with a piperazine ring, while attempting to maintain the necessary interactions for biological activity. researchgate.net
Bioisosteric Replacement of the Benzoyl Group: The benzoyl portion of the molecule can also be replaced by other groups. For instance, in the development of neuroleptic compounds, a benzisoxazole nucleus was used to bioisosterically replace the 4-fluorobenzoyl unit of a benzoylpiperidine lead compound. researchgate.net Such replacements aim to explore different binding interactions, alter metabolic stability, or secure novel intellectual property.
Bioisosteric Replacement of the Difluoromethyl Group: While the CHF2 group is itself often a bioisostere for other groups (e.g., hydroxyl), it can also be replaced. For example, a trifluoromethyl (CF3) group could be used to further increase lipophilicity and metabolic stability, though this would remove the hydrogen bond donating potential. mdpi.com
Correlation of Structural Motifs with Preclinical Receptor Affinity and Enzyme Inhibition
The specific combination of structural motifs in difluoromethylated benzoylpiperidine derivatives correlates directly with their binding affinity for various receptors and their ability to inhibit enzymes. Preclinical data from numerous studies on related compounds allow for the establishment of clear structure-activity relationships.
Serotonin (5-HT) and Dopamine (B1211576) (D2) Receptors: The benzoylpiperidine scaffold is common in ligands for 5-HT and D2 receptors. Derivatives with a p-fluorobenzoyl moiety often show high affinity for the 5-HT2A receptor, with Ki values in the low nanomolar range. nih.gov The nature of the linker and terminal group attached to the piperidine nitrogen determines the selectivity profile. For instance, certain modifications can yield compounds that are highly selective for 5-HT2A over 5-HT2C and D2 receptors, while other changes can produce mixed 5-HT2A/D2 ligands. nih.gov
Monoacylglycerol Lipase (MAGL) Inhibition: For MAGL inhibitors, specific interactions are key. A hydroxyl group in the meta-position of a phenylamidic portion attached to the piperidine established a crucial hydrogen bond with residues E53 and H272, leading to an IC50 value of 0.84 µM. nih.gov Further optimization, including the addition of an isopropyl group to the para-position of the benzoyl ring, improved potency tenfold (IC50 = 80 nM) by enhancing hydrophobic interactions. nih.gov
Cholinesterase (AChE/BuChE) Inhibition: In the context of Alzheimer's disease, benzoylpiperidine derivatives have been explored as cholinesterase inhibitors. One study found that a specific derivative exhibited potent activity against acetylcholinesterase (AChE), while another showed a polypharmacological profile with good and selective activity against butyrylcholinesterase (BuChE) and the serotonin transporter (SERT). mdpi.com This highlights how subtle structural changes can shift the activity between different targets. mdpi.comdocumentsdelivered.com
The following interactive table presents preclinical data for various benzoylpiperidine derivatives, linking their structural features to receptor affinity and enzyme inhibition values.
| Compound Type / Key Feature | Target | Assay Type | Value | Reference |
| p-fluorobenzoyl-piperidine derivative (Cpd 31) | 5-HT2A Receptor | Binding Affinity | IC50 = 1.1 nM | nih.gov |
| p-fluorobenzoyl-piperidine derivative (Cpd 33) | 5-HT2A Receptor | Binding Affinity | IC50 = 2.4 nM | nih.gov |
| Mixed ligand benzoylpiperidine (Cpd 32) | D2 Receptor | Binding Affinity | IC50 = 12 nM | nih.gov |
| Phenylamidic-benzoylpiperidine (Cpd 19) | MAGL | Enzyme Inhibition | IC50 = 0.84 µM | nih.gov |
| p-isopropylbenzoyl-piperidine (Cpd 20) | MAGL | Enzyme Inhibition | IC50 = 80 nM | nih.gov |
| 2-aminochalcone hybrid (Cpd 3e) | α-amylase | Enzyme Inhibition | IC50 = 1.6 µM | mdpi.comresearchgate.net |
| 2-aminochalcone hybrid (Cpd 3g) | α-amylase | Enzyme Inhibition | IC50 = 1.7 µM | mdpi.comresearchgate.net |
| Benzylpiperidine derivative (Cpd 5b) | Tyrosinase | Enzyme Inhibition | pIC50 = 4.99 | nih.gov |
Computational and Theoretical Investigations of 1 Benzoyl 4 Difluoromethyl Piperidine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-Benzoyl-4-(difluoromethyl)piperidine (B6200780). jksus.orgnih.gov Methods such as B3LYP or WB97XD with basis sets like 6-311++G** are commonly used to optimize the molecule's geometry and calculate its electronic characteristics. jksus.org
A key area of investigation for substituted piperidines is their conformational preference. researchgate.net The difluoromethyl group at the C4 position can exist in either an axial or equatorial orientation. Computational analyses, such as those performed on similar fluorinated piperidines, can determine the relative stability of these conformers. d-nb.infonih.gov The free enthalpy difference (ΔG) between the two states is calculated in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net For many fluorinated piperidines, the interplay of electrostatic interactions, hyperconjugation, and steric factors dictates the preferred conformation, which can shift depending on solvent polarity. d-nb.inforesearchgate.net
Electronic structure analysis involves examining the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical indicators of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
| Conformer Property | Axial-CHF₂ | Equatorial-CHF₂ | Comment |
|---|---|---|---|
| Relative Free Enthalpy (ΔG, kcal/mol) in Gas Phase | +0.5 – +2.0 | 0.0 (Reference) | Equatorial conformer is generally more stable due to reduced steric hindrance. |
| Relative Free Enthalpy (ΔG, kcal/mol) in Water | +0.2 – +1.5 | 0.0 (Reference) | Polar solvents can influence stability through dipole interactions. d-nb.info |
| Calculated Dipole Moment (Debye) | ~2.5 - 3.5 D | ~2.0 - 3.0 D | The axial conformer often exhibits a slightly higher dipole moment. d-nb.info |
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. Given that the benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for central nervous system targets, this compound could be docked into the active sites of various receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, or enzymes like acetylcholinesterase. nih.govnih.gov
The docking process involves preparing the 3D structures of both the ligand and the protein. The ligand's geometry is optimized to a low-energy conformation. Docking algorithms then sample numerous possible binding poses of the ligand within the protein's active site, scoring each pose based on a function that estimates binding affinity (e.g., in kcal/mol). researchgate.net
The resulting ligand-protein interaction profile details the specific molecular interactions that stabilize the complex. These interactions typically include:
Hydrogen Bonds: The carbonyl oxygen of the benzoyl group is a potential hydrogen bond acceptor.
Hydrophobic Interactions: The benzoyl ring and the piperidine (B6355638) ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The aromatic benzoyl ring may stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
Cation-Pi Interactions: If the piperidine nitrogen were protonated, it could interact favorably with aromatic residues.
These studies help identify key residues involved in binding and can explain the selectivity of the compound for a particular protein isoform. nih.gov
| Parameter | Value/Description |
|---|---|
| Protein Target | Serotonin 5-HT₂A Receptor (Homology Model) |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp155, Ser242, Phe339, Trp336 |
| Observed Interactions | Hydrogen bond with Ser242; Pi-pi stacking with Trp336; Hydrophobic interactions with Phe339. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the predicted binding mode. researchgate.net
An MD simulation typically begins with the best-docked pose of this compound within its protein target, solvated in a water box with ions to mimic physiological conditions. The simulation is run for tens to hundreds of nanoseconds. Analysis of the resulting trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD indicates that the ligand remains securely in the binding pocket. mdpi.com
Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding.
Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate a more accurate estimation of the binding free energy, corroborating the initial docking scores. nih.gov
These simulations provide crucial insights into how the ligand and protein adapt to each other and the role of solvent molecules in mediating their interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are employed when a series of related compounds have been synthesized and tested for biological activity. A 3D-QSAR model, for instance, would correlate the biological activity of analogs of this compound with their 3D physicochemical properties (e.g., steric, electrostatic, and hydrophobic fields). researchgate.net Such models can predict the activity of newly designed compounds and highlight which molecular features are most important for potency. nih.gov
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. researchgate.net For this compound, a pharmacophore model would likely include:
An aromatic ring feature (the benzoyl group).
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrophobic/aliphatic feature (the piperidine ring).
This model serves as a 3D query for screening large virtual databases to identify novel, structurally diverse compounds that could have similar biological activity. researchgate.net
Prediction of Molecular Descriptors and Reactivity Parameters
Computational methods can quickly predict a wide range of molecular descriptors that are essential for evaluating the drug-like properties of a compound. mdpi.comnih.gov These descriptors, often calculated from the molecule's 2D or 3D structure, help assess its potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Quantum chemical calculations are used to derive reactivity parameters. The energies of the HOMO and LUMO orbitals are used to calculate properties like chemical potential, hardness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity and stability. nih.govresearchgate.net
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight (g/mol) | 239.25 | Influences size and diffusion. |
| LogP (Octanol-Water Partition Coefficient) | 2.1 - 2.5 | Indicator of lipophilicity and membrane permeability. nih.gov |
| Topological Polar Surface Area (TPSA) | ~29.5 Ų | Relates to transport properties and BBB penetration. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding. |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Affects solubility and binding. |
| HOMO-LUMO Energy Gap (eV) | ~5.0 - 6.0 eV | Indicator of chemical reactivity and stability. nih.gov |
| Chemical Hardness (η) | ~2.5 - 3.0 eV | Measures resistance to change in electron distribution. |
Molecular and Cellular Mechanisms of Action for Difluoromethylated Benzoylpiperidine Compounds Preclinical Focus
Target Identification and Receptor Binding Profiles (In Vitro)
There is no publicly available in vitro research data that characterizes the receptor binding profile of 1-Benzoyl-4-(difluoromethyl)piperidine (B6200780). Scientific studies detailing its affinity and activity at key central nervous system receptors have not been published.
No specific data from radioligand binding assays or functional assays are available to define the interaction of this compound with any serotonin (B10506) (5-HT) receptor subtypes. While some related benzoylpiperidine analogs are known to interact with serotoninergic receptors, the specific modulatory effects of the 4-(difluoromethyl) substitution have not been documented.
The binding affinity and functional activity of this compound at dopamine (B1211576) receptor subtypes (D1-like, D2-like) have not been reported in the scientific literature. Preclinical studies to characterize its dopaminergic profile are not available.
There are no published studies evaluating this compound as a ligand for sigma-1 (σ₁) or sigma-2 (σ₂) receptors. Although N-aroyl piperidines have been explored as potential sigma receptor ligands, the specific activity of this difluoromethylated derivative remains uncharacterized.
No in vitro enzyme inhibition assays have been published for this compound. Its potential to inhibit key enzymes such as monoacylglycerol lipase (B570770) (MAGL) or various isoforms of carbonic anhydrase (CA) has not been investigated or reported. While other benzoylpiperidine derivatives have shown activity against these enzymes, no data is specific to the title compound.
Cellular Pathway Modulation Studies (In Vitro Cell Lines)
Investigations into the effects of this compound on cellular pathways in in vitro cell line models have not been published. There is no available data on its influence on signaling cascades or other cellular functions.
The potential antiproliferative or cytotoxic effects of this compound have not been evaluated in any cancer cell line models according to available scientific literature. Consequently, there are no IC₅₀ values or other measures of antiproliferative potency reported for this specific compound.
Due to the absence of specific preclinical data for this compound in the reviewed literature, no interactive data tables can be generated.
Antifungal and Antibacterial Efficacy in Microbial Cultures
The piperidine (B6355638) scaffold is a constituent of many natural and synthetic compounds exhibiting a wide spectrum of antimicrobial properties. researchgate.netacademicjournals.orgbiointerfaceresearch.com Preclinical in vitro studies have demonstrated the efficacy of various piperidine derivatives against a range of bacterial and fungal pathogens.
The antimicrobial action is often influenced by the nature and position of substitutions on the piperidine and associated aromatic rings. For instance, studies on piperidine-based sulfobetaines have shown that the length of the alkyl chain significantly affects the minimum inhibitory concentration (MIC), with certain compounds demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, research on halogenated benzene (B151609) derivatives substituted with piperidine has revealed that specific compounds can inhibit the growth of bacteria like Staphylococcus aureus and the fungus Candida albicans with MIC values ranging from 32 to 512 µg/mL. nih.gov
Fluorine substitution, in particular, has been shown to enhance antimicrobial properties. A study on fluorinated benzimidazole (B57391) derivatives, which share structural similarities with the benzoyl moiety, found that compounds with fluoro-substitutions displayed potent activity against Bacillus subtilis and Gram-negative bacteria, with MIC values as low as 7.81 µg/mL and 31.25 µg/mL, respectively. acgpubs.org Another study on newly synthesized piperidine derivatives showed that specific analogs were active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net While specific MIC values for this compound are not available, the data from analogous structures suggest potential antimicrobial activity.
| Compound Class/Derivative | Microorganism | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus | 32-128 | nih.gov |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | C. albicans | 32-64 | nih.gov |
| Piperidine Derivative (Compound 6) | B. subtilis | 750 | academicjournals.org |
| Piperidine Derivative (Compound 6) | E. coli | 1500 | academicjournals.org |
| 2-(m-fluorophenyl)-benzimidazole (Compound 14) | B. subtilis | 7.81 | acgpubs.org |
| 5-methyl-2-(m-fluorophenyl)-benzimidazole (Compound 18) | Gram-negative bacteria | 31.25 | acgpubs.org |
| Nicotinamide Derivative (Compound 16g) | C. albicans (Fluconazole-Resistant) | 0.125-1 | mdpi.com |
Antioxidant Activity in Cell-Free and Cellular Assays
The potential for compounds to act as antioxidants is frequently evaluated through cell-free assays that measure their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov Piperidine and its derivatives have been the subject of numerous studies to assess these properties.
Research has shown that the antioxidant capacity of piperidine compounds can vary significantly based on their structural features. nwmedj.org For example, one study synthesized six novel piperidine derivatives and found their DPPH radical scavenging capacity ranged from 49% to 78% at a concentration of 1000 µg/mL. academicjournals.org The antioxidant activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency. researchgate.net
| Compound Class/Derivative | Antioxidant Activity (IC50) | Standard Control (IC50) | Source |
|---|---|---|---|
| Synthesized Piperidine Derivative 1 | 8.3 ± 0.02 µg/mL | Ascorbic Acid (12.6 ± 0.43 µg/mL) | nwmedj.org |
| Synthesized Piperidine Derivative 2 | 36.9 ± 0.17 µg/mL | Ascorbic Acid (12.6 ± 0.43 µg/mL) | nwmedj.org |
| Piperidine Compound Series | 19.99 ± 1.03 µM to 96.71 ± 0.28 µM | α-Tocopherol (12.26 ± 0.07 µM) | nwmedj.org |
| Piperidine Derivative (Compound 8) | 78% scavenging at 1000 µg/mL | Rutin (97% scavenging at 1000 µg/mL) | academicjournals.org |
| Piperidine Derivative (Compound 6) | 49% scavenging at 1000 µg/mL | Rutin (97% scavenging at 1000 µg/mL) | academicjournals.org |
Allosteric Modulation and Orthosteric Binding Site Analysis
The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with various biological targets, including G protein-coupled receptors (GPCRs). nih.govnih.govmdpi.com The interaction of ligands with these receptors can occur at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a secondary (allosteric) site. nih.govnih.gov Allosteric modulators can enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the affinity or efficacy of the orthosteric ligand without directly competing for its binding site. nih.govmdpi.com
Preclinical research has identified piperidine-containing compounds that act as allosteric modulators. For instance, some ligands have been shown to interact with allosteric sites on muscarinic acetylcholine (B1216132) receptors. nih.gov It has also been demonstrated that ligands typically considered to be exclusively orthosteric can, at high concentrations, bind to allosteric sites. drugbank.com Computational docking studies and binding assays are crucial tools for analyzing these interactions. Such studies on piperidine and piperazine-based compounds have helped to elucidate their binding modes within the sigma-1 (σ1) receptor, revealing key interactions with amino acid residues like Glu172 and Asp126. nih.gov The binding affinity of these compounds for the σ1 receptor has been quantified with Ki values ranging from 3.2 to 434 nM. nih.gov
The analysis of orthosteric binding involves determining how a ligand fits into the primary binding pocket and interacts with key residues. For piperidine derivatives targeting acetylcholinesterase, docking studies have predicted interactions with residues such as Trp84 and Phe330 in the enzyme's binding cavity. While direct evidence for allosteric modulation by this compound is not yet available, the established pharmacology of the benzoylpiperidine scaffold suggests it is a plausible mechanism of action that warrants further investigation. The study of how this specific compound and its analogs interact with various receptor binding sites is a critical area for future preclinical research.
| Compound/Derivative | Target Receptor | Binding Affinity (Ki) | Interaction Type | Source |
|---|---|---|---|---|
| Compound 1 (Piperazine-based) | Sigma-1 (σ1) | 3.2 nM | Orthosteric | nih.gov |
| Compound 3 (Piperazine-based) | Sigma-1 (σ1) | 8.9 nM | Orthosteric | nih.gov |
| N-methyl scopolamine | M2 Muscarinic Receptor | log K(L) = -2.55 | Allosteric | drugbank.com |
| Oxotremorine-M | M2 Muscarinic Receptor | log K(L) = -2.29 | Allosteric | drugbank.com |
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1 Benzoyl 4 Difluoromethyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Benzoyl-4-(difluoromethyl)piperidine (B6200780) in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of all atoms and provides insights into the molecule's preferred conformation.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.3-7.5 ppm). The protons on the piperidine (B6355638) ring resonate in the aliphatic region (δ 1.5-4.0 ppm), often showing complex splitting patterns due to coupling with adjacent protons. A key feature is the signal for the difluoromethyl group's proton (-CHF₂), which is expected to appear as a triplet due to coupling with the two fluorine atoms. The protons on the carbon bearing the difluoromethyl group (H-4) and the protons adjacent to the nitrogen (H-2, H-6) are also diagnostically important. amazonaws.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the benzoyl group gives a characteristic signal in the downfield region (around δ 170 ppm). The aromatic carbons of the benzoyl ring appear between δ 127-136 ppm. The carbons of the piperidine ring resonate in the range of δ 25-50 ppm. The carbon of the difluoromethyl group (-CHF₂) is distinguished by its coupling to the two attached fluorine atoms, resulting in a triplet. unica.it
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. This compound is expected to show a single resonance environment for the two equivalent fluorine atoms. This signal would appear as a doublet due to coupling with the single proton of the difluoromethyl group (-CHF₂). amazonaws.com The chemical shift provides information about the electronic environment of the fluorine atoms.
Conformational analysis, often aided by 2D NMR techniques like COSY and NOESY, typically indicates that the piperidine ring adopts a chair conformation. The bulky benzoyl and difluoromethyl groups would be expected to occupy equatorial positions to minimize steric hindrance. nih.gov
Table 1: Predicted NMR Data for this compound Predicted values are based on data from analogous piperidine structures. amazonaws.comunica.it
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Benzoyl (aromatic) | 7.3 - 7.5 | Multiplet | - |
| ¹H | Piperidine (H-2, H-6) | 3.0 - 4.0 | Multiplet | - |
| ¹H | Piperidine (H-3, H-5) | 1.6 - 2.0 | Multiplet | - |
| ¹H | Piperidine (H-4) | 2.1 - 2.4 | Multiplet | - |
| ¹H | Difluoromethyl (-CH F₂) | 5.7 - 6.2 | Triplet | JH-F ≈ 56 Hz |
| ¹³C | Carbonyl (C =O) | ~170 | Singlet | - |
| ¹³C | Benzoyl (aromatic) | 127 - 136 | Multiplet | - |
| ¹³C | Piperidine (C-2, C-6) | 40 - 50 | - | - |
| ¹³C | Piperidine (C-3, C-5) | 25 - 35 | - | - |
| ¹³C | Piperidine (C-4) | 35 - 45 | - | - |
| ¹³C | Difluoromethyl (-C HF₂) | 115 - 120 | Triplet | JC-F ≈ 240 Hz |
| ¹⁹F | Difluoromethyl (-CHF ₂) | -110 to -130 | Doublet | JF-H ≈ 56 Hz |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight (C₁₃H₁₅F₂NO, MW = 239.26 g/mol ). The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. Key fragmentation pathways for benzoylpiperidine structures include:
Loss of the benzoyl group: Cleavage of the amide bond can lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a prominent peak. dea.gov
Alpha-cleavage: Fragmentation of the piperidine ring adjacent to the nitrogen atom is a common pathway for cyclic amines. libretexts.org
Cleavage of the difluoromethyl group: Loss of the CHF₂ group or fragments thereof can also occur.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Fragment Structure |
| 239 | [M]⁺ | [C₁₃H₁₅F₂NO]⁺ |
| 188 | [M - CHF₂]⁺ | [C₁₂H₁₄NO]⁺ |
| 134 | [M - C₆H₅CO]⁺ | [C₆H₁₀F₂N]⁺ |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of this compound.
For this compound, a crystal structure would confirm:
The chair conformation of the piperidine ring, which is the expected low-energy conformation. beilstein-journals.org
The relative orientation of the substituents. It is anticipated that both the N-benzoyl group and the C-4 difluoromethyl group would adopt equatorial positions to minimize steric interactions.
Details of intermolecular interactions , such as C-H···O or C-H···F hydrogen bonds, which govern the crystal packing arrangement. researchgate.netnih.gov
Since this compound is achiral, it cannot have an absolute stereochemistry. However, for chiral derivatives, this technique would be essential for unambiguously assigning the absolute configuration of each stereocenter.
Table 3: Structural Information Obtainable from X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. |
| Space Group | Symmetry of the crystal arrangement. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-F). |
| Bond Angles | Angles between three connected atoms (e.g., C-N-C, F-C-F). |
| Torsional Angles | Dihedral angles defining the conformation of the piperidine ring. |
| Intermolecular Contacts | Non-covalent interactions responsible for crystal packing. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Key expected absorption bands for this compound include:
Amide C=O Stretch: A strong, sharp band around 1630-1660 cm⁻¹ is characteristic of the tertiary amide carbonyl group. unica.it
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region arise from the benzoyl ring.
C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ range are indicative of the C-F bonds in the difluoromethyl group.
C-H Stretch: Bands for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H bonds appear just below 3000 cm⁻¹.
C-N Stretch: This vibration typically appears in the 1200-1350 cm⁻¹ region.
Table 4: Predicted Characteristic Vibrational Frequencies Frequencies are based on data from analogous compounds. unica.itnih.gov
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Benzoyl Ring | 3050 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Piperidine & -CHF₂ | 2850 - 2980 | Medium-Strong |
| C=O Stretch | Amide | 1630 - 1660 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
| C-N Stretch | Amide/Piperidine | 1200 - 1350 | Medium |
| C-F Stretch | Difluoromethyl | 1000 - 1200 | Strong |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules.
The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized, for example, by introducing substituents on the piperidine ring to create stereocenters, CD spectroscopy would be an essential tool. It would be used to:
Confirm the presence of chirality and optical activity.
Determine the absolute configuration of the stereoisomers, often by comparing experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).
Study conformational changes of the chiral molecule in solution.
As of now, there is no publicly available research on the synthesis or chiroptical properties of chiral derivatives of this compound.
Future Research Directions and Translational Perspectives for 1 Benzoyl 4 Difluoromethyl Piperidine
Development of Novel Synthetic Methodologies for Enhanced Diversity
Future synthetic efforts will likely focus on creating more efficient and diverse routes to 1-benzoyl-4-(difluoromethyl)piperidine (B6200780) and its analogs. Current synthetic strategies for related α-trifluoromethyl piperidines often involve multi-step processes, such as the hydrogenation of trifluoromethyl pyridinones or the cyclization of linear amines. mdpi.com For the difluoromethyl variant, novel methods could be explored to improve yield, reduce step count, and allow for a wider range of functional groups on both the benzoyl and piperidine (B6355638) rings.
One promising approach is the late-stage functionalization of pre-formed piperidine rings. Techniques like photoredox catalysis could enable the direct C-H arylation of the piperidine scaffold, offering a modular way to introduce various benzoyl groups. nih.gov Furthermore, developing scalable methods for the synthesis of key intermediates, such as 4-(difluoromethyl)piperidine (B1463297), is crucial. Innovations in fluorination chemistry, potentially avoiding harsh reagents, would be a significant advancement. The development of one-pot reactions or cascade sequences could also streamline the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. ajchem-a.com
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage C-H Functionalization | Modular, allows for rapid diversification | Regioselectivity and functional group tolerance |
| Novel Cyclization Strategies | Access to complex piperidine cores | Stereocontrol and availability of precursors |
| Improved Fluorination Methods | Milder reaction conditions, better yields | Scalability and cost of reagents |
| One-Pot/Cascade Reactions | Increased efficiency, reduced waste | Optimization of reaction conditions for multiple steps |
Exploration of New Pharmacological Targets and Biological Pathways
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs). nih.gov For instance, derivatives of 4-benzoylpiperidine have shown affinity for serotonergic (5-HT) and dopaminergic (D2) receptors, making them relevant for neuropsychiatric disorders. nih.gov The introduction of the difluoromethyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The difluoromethyl group can act as a hydrogen bond donor, potentially altering interactions with target proteins. semanticscholar.org
Future research should involve comprehensive pharmacological screening of this compound against a broad panel of receptors, enzymes, and ion channels. This could uncover novel therapeutic applications beyond the central nervous system. Given the wide range of biological activities demonstrated by piperidine derivatives, potential areas of investigation include oncology, inflammation, and infectious diseases. dut.ac.za High-throughput screening assays coupled with subsequent validation studies will be instrumental in identifying new biological targets and elucidating the underlying mechanisms of action.
Advanced Computational Modeling for Optimized Compound Design
In silico methods are invaluable for accelerating the drug discovery process and refining the molecular design of this compound analogs. Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like profiles. nih.govresearchgate.net
Molecular docking studies can provide insights into the binding modes of these compounds with various target proteins. For example, docking simulations could be used to predict the affinity of this compound derivatives for specific subtypes of serotonin (B10506) or dopamine (B1211576) receptors. researchgate.net These computational models can help rationalize structure-activity relationships and guide the synthesis of new analogs with improved potency and selectivity. researchgate.net Furthermore, molecular dynamics simulations can assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding interactions. nih.gov
| Computational Tool | Application in Drug Design | Predicted Parameters |
| Molecular Docking | Predicts binding affinity and orientation | Binding energy, protein-ligand interactions |
| ADMET Prediction | Assesses drug-like properties | Solubility, permeability, metabolic stability, toxicity |
| Molecular Dynamics | Simulates the movement of atoms over time | Stability of ligand-receptor complex, conformational changes |
| QSAR Modeling | Relates chemical structure to biological activity | Potency, selectivity |
Integration with High-Throughput Screening Platforms
High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets. ku.edu Integrating this compound and a diverse library of its analogs into HTS campaigns is a critical step in discovering new therapeutic leads. These libraries can be screened against a wide array of targets, including those identified through computational modeling and pharmacological profiling.
The development of robust and miniaturized assays is essential for successful HTS campaigns. Both biochemical and cell-based assays can be employed to assess the activity of the compounds. For instance, cell-based assays can provide information on the functional consequences of target engagement in a more physiologically relevant context. Hits identified from HTS would then undergo further validation and optimization to develop lead compounds for preclinical studies.
Role as a Precursor for Radiopharmaceuticals in Diagnostic Imaging Research
The incorporation of fluorine atoms in a molecule makes it a candidate for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research to visualize and quantify biological processes in vivo. utupub.fi The difluoromethyl group in this compound makes it an attractive precursor for the development of novel PET radiotracers.
The synthesis of an ¹⁸F-labeled version of this compound would involve the development of a suitable radiolabeling procedure. The unique properties of the difluoromethyl group, such as its ability to act as a bioisostere for other functional groups, can be leveraged in the design of these imaging agents. researchgate.netnih.gov An ¹⁸F-labeled analog of this compound could be used in preclinical research to study its biodistribution, target engagement, and pharmacokinetics in living organisms, providing valuable information for drug development without the need for extensive invasive procedures. The development of such radiotracers could significantly enhance our understanding of the in vivo behavior of this class of compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzoyl-4-(difluoromethyl)piperidine, and how can reaction conditions be tailored to improve yield?
- Methodology : Utilize nucleophilic substitution or coupling reactions, employing fluorinated reagents (e.g., difluoromethylating agents) under anhydrous conditions. Catalytic systems like Pd-mediated cross-coupling may enhance regioselectivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., dichloromethane or THF with triethylamine as a base) to stabilize intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation with HPLC (≥95% peak area at 254 nm) for purity assessment. Elemental analysis discrepancies (e.g., C/H/N deviations) may indicate residual solvents or incomplete purification .
- Data Interpretation : Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations) to validate stereoelectronic effects of the difluoromethyl group .
Q. What safety protocols are critical when handling this compound, given limited toxicological data?
- Methodology : Follow OSHA guidelines for piperidine derivatives: use fume hoods, nitrile gloves, and eye protection. In case of exposure, flush skin/eyes with water for 15+ minutes and consult a physician .
- Risk Mitigation : Conduct acute toxicity assays (e.g., zebrafish models) to preliminarily assess hazards .
Advanced Research Questions
Q. How does the difluoromethyl group in this compound influence its pharmacokinetic properties compared to non-fluorinated analogs?
- Methodology : Perform comparative ADME studies using in vitro assays (e.g., hepatic microsomal stability, plasma protein binding). Fluorination typically enhances metabolic stability and lipophilicity, which can be quantified via logP measurements .
- Data Analysis : Use molecular dynamics simulations to model interactions with cytochrome P450 enzymes, correlating with experimental half-life data .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodology : Employ advanced NMR techniques (e.g., COSY, NOESY) to distinguish coupling artifacts from true stereochemical effects. For example, vicinal coupling (³JHF) in difluoromethyl groups may split proton signals unexpectedly .
- Case Study : In compound 22b (a related benzoylpiperidine), ¹H-NMR revealed splitting due to fluorine-proton coupling, necessitating decoupling experiments for accurate assignment .
Q. Can this compound serve as a scaffold for targeting neurological receptors?
- Methodology : Design competitive binding assays (e.g., radioligand displacement for muscarinic acetylcholine receptors). Fluorine’s electronegativity may enhance affinity for polar binding pockets .
- Experimental Validation : Compare IC₅₀ values with structurally similar compounds (e.g., 1-benzyl-4-methylpiperidin-4-amine) to isolate the difluoromethyl group’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
